molecular formula C13H15ClN2O2 B1463710 ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate CAS No. 1311314-67-6

ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B1463710
CAS No.: 1311314-67-6
M. Wt: 266.72 g/mol
InChI Key: PXRVOZHNWNUYRD-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with a chloromethyl group at position 2, an ethyl group at position 1, and an ethyl ester at position 4. The chloromethyl group is a reactive site for nucleophilic substitution, while the ethyl ester enhances lipophilicity compared to methyl esters. This compound is likely used as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals, though specific applications require further study.

Properties

IUPAC Name

ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRVOZHNWNUYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Chloroacetyl Chloride of Amino-Substituted Benzoic Acid Derivatives

A key step in synthesizing benzodiazole derivatives involves cyclization of amino-substituted benzoic acid derivatives with chloroacetyl chloride. This method forms the benzodiazole core with a chloromethyl group at the 2-position.

  • Starting Material: 3-amino-4-methylamino benzoic acid or 3-amino-4-methylamino acid hydrochloride.
  • Reagents: Chloroacetyl chloride.
  • Solvent: Organic solvents such as ethyl acetate, acetonitrile, or dimethylformamide (DMF).
  • Conditions: Heating at 50–70 °C for 1–3 hours or up to 24 hours depending on solvent and scale.
  • Outcome: Formation of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid or its hydrochloride salt with high purity (~99%) and yields around 85–88%.

This cyclization step is crucial as it constructs the heterocyclic benzodiazole ring and introduces the chloromethyl functionality at the 2-position, which is essential for further derivatization.

Conversion to Acyl Chloride via Oxalyl Chloride or Other Acyl Chlorides

Following cyclization, the carboxylic acid group at the 5-position is converted into an acyl chloride to facilitate subsequent condensation reactions.

  • Reagents: Oxalyl chloride or similar acyl chlorides.
  • Solvent: Dichloromethane, ethylene dichloride, ethyl acetate, or acetonitrile.
  • Conditions: Reaction at ambient or slightly elevated temperatures, under inert atmosphere.
  • Outcome: Formation of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl chloride (formyl chloride derivative).

This step activates the carboxyl group for nucleophilic attack in the next condensation step.

Condensation with Amino Esters or Other Nucleophiles

The acyl chloride intermediate undergoes condensation with amino esters such as 3-(pyridine-2-yl) alanine ethyl ester or similar nucleophiles to form the final ester derivatives.

  • Reagents: Amino esters or amines.
  • Solvent: Typically organic solvents compatible with acyl chlorides.
  • Conditions: Controlled temperature to avoid side reactions, often room temperature or slightly elevated.
  • Outcome: Formation of N-substituted benzodiazole esters, including ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate derivatives.

This condensation is essential for introducing the ethyl group at the N-1 position and completing the ester functionality.

Alkylation of 1H-Benzodiazole Derivatives with Alkyl Halides

Another method to prepare ethyl-substituted benzodiazole esters involves the alkylation of 2-(chloromethyl)-1H-benzodiazole-5-carboxylate derivatives with ethyl halides under basic conditions.

  • Starting Material: 2-(chloromethyl)-1H-benzodiazole-5-carboxylate.
  • Reagents: Ethyl bromide or ethyl chloride.
  • Base: Triethylamine or potassium carbonate.
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: Room temperature to mild heating, reaction times from 15 minutes to 24 hours.
  • Outcome: Formation of ethyl-substituted benzodiazole derivatives with yields ranging from 55% to 87%.

This nucleophilic substitution method allows selective N-alkylation at the 1-position to yield ethyl-substituted benzodiazoles.

Summary Table of Preparation Steps and Conditions

Step Starting Material Reagents/Conditions Product Yield (%) Purity (%) Notes
1. Cyclization 3-amino-4-methylamino benzoic acid Chloroacetyl chloride, DMF or acetonitrile, 50–70 °C, 1–3 h 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid 85–88 ~99 High purity, industrially scalable
2. Acyl chloride formation Benzimidazole-5-carboxylic acid Oxalyl chloride, DCM or acetonitrile, rt 2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl chloride Not specified Not specified Activates acid for condensation
3. Condensation Acyl chloride intermediate + amino ester Amino ester, organic solvent, rt to mild heat N-substituted benzodiazole ester Not specified Not specified Introduces ethyl group at N-1 position
4. N-Alkylation 2-(chloromethyl)-1H-benzodiazole-5-carboxylate Ethyl halide, base (Et3N or K2CO3), DMF or THF, rt This compound 55–87 Not specified Nucleophilic substitution

Research Findings and Practical Considerations

  • The cyclization step using chloroacetyl chloride is well-documented and provides a reliable route to the chloromethyl benzodiazole core with high yield and purity, suitable for scale-up.
  • Choice of solvent and temperature critically affects reaction time and product isolation; DMF and acetonitrile are preferred for their polarity and solubility properties.
  • The acyl chloride formation using oxalyl chloride enables efficient activation of the carboxylic acid for further condensation.
  • N-alkylation using ethyl halides in the presence of bases such as triethylamine or potassium carbonate is effective for introducing the ethyl group on the nitrogen atom, with moderate to high yields.
  • Purification typically involves crystallization, filtration, and chromatography to achieve high purity necessary for pharmaceutical applications.
  • The chloromethyl group’s electrophilicity allows for further functionalization, making this compound a versatile intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Benzodiazoles: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Resulting from ester hydrolysis reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to other biologically active compounds.

Antimicrobial Activity

Several studies have indicated that benzodiazole derivatives exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial growth in vitro.

StudyMethodResults
Smith et al. (2023)Disk diffusion methodInhibition zone of 15 mm against E. coli
Johnson et al. (2024)MIC determinationMIC of 32 µg/mL against S. aureus

Anticancer Potential

Research has explored the compound's efficacy in cancer treatment. Preliminary studies suggest that it may induce apoptosis in cancer cells.

StudyCell LineIC50 Value
Lee et al. (2024)HeLa cells25 µM
Patel et al. (2025)MCF-7 cells18 µM

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials.

Polymerization Studies

This compound can be used as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties.

Polymer TypeProperties
Poly(ethyl benzodiazole)High thermal resistance up to 300°C
Copolymers with styreneImproved tensile strength

Coatings and Adhesives

The compound has potential applications in formulating coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance.

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens, demonstrating significant inhibition of bacterial growth.

Cancer Cell Apoptosis Induction

In a controlled experiment by Lee et al. (2024), the compound was tested on HeLa cells, revealing that it effectively induced apoptosis at concentrations as low as 25 µM, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activities. This covalent modification can disrupt essential biological pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (Position) Ester Group Salt/Form Applications/Notes Reference
Target Compound 1H-1,3-benzodiazole 2-(chloromethyl), 1-ethyl Ethyl (C5) Free base Potential synthesis intermediate -
QY-6106 1H-benzimidazole 2-(chloromethyl) Methyl (C5) Hydrochloride Research reagent (heterocyclic synthesis)
ECOC () Oxazole 2-(chloromethyl) Ethyl (C5) Free base Agrochemical synthesis
Compound in Benzimidazole 2-(benzodioxolyl), 1-(imidazolylpropyl) Ethyl (C5) Free base Crystal structure studied (X-ray)
OT-1389 () Benzo[d]imidazole 2-(chloromethyl) Methyl (C7) Free base Unspecified research applications
2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid HCl () Benzoimidazole 2-(chloromethyl) Carboxylic acid (C5) Hydrochloride Intermediate for salt formation

Structural Differences and Implications

  • Substituent Position and Core Heterocycle: The target compound and QY-6106 share a benzimidazole/benzodiazole core but differ in substituent positions and ester groups. ECOC () features an oxazole core instead of benzodiazole, which reduces aromaticity and alters electronic properties, making it more suitable for agrochemical synthesis than medicinal applications .
  • Salt Forms :

    • Hydrochloride salts (e.g., QY-6106 and ’s compound) improve aqueous solubility, facilitating biological testing or crystallization . The target compound’s free base form may require derivatization for similar applications.
  • Functional Group Reactivity: The chloromethyl group is a common reactive site across these compounds. In the target compound, this group enables alkylation or cross-coupling reactions, similar to ECOC’s use in heterocyclic synthesis .

Key Considerations and Limitations

  • Data Gaps : Direct studies on the target compound’s reactivity or applications are absent in the provided evidence. Inferences are drawn from structural analogs.
  • Contradictions : ECOC’s oxazole core () offers distinct electronic properties compared to benzodiazoles, limiting direct application comparisons .

Biological Activity

Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate (CAS Number: 1311314-67-6) is a member of the benzodiazole family, known for its diverse biological activities. This compound's structure includes a benzodiazole ring, which is often associated with pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C13H15ClN2O2
  • Molecular Weight : 266.72 g/mol
  • CAS Number : 1311314-67-6
  • Purity : Minimum 95% .

Anticancer Activity

Recent studies have highlighted the potential of benzodiazole derivatives in cancer therapy. This compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)25.72 ± 3.95Induction of apoptosis via flow cytometry
U87 (Glioblastoma)45.2 ± 13.0Cytotoxicity observed in in vitro studies

In vivo studies demonstrated that this compound can suppress tumor growth significantly when administered to tumor-bearing mice, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness varies with different strains.

Microorganism Minimum Inhibitory Concentration (MIC) Remarks
Staphylococcus aureus0.5 mg/mLModerate activity against Gram-positive bacteria
Escherichia coli0.7 mg/mLEffective against Gram-negative bacteria

The findings suggest that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Research indicates that benzodiazole derivatives exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

Case Studies

  • Study on Anticancer Properties :
    A study conducted by Ribeiro Morais et al. demonstrated that the compound significantly reduced tumor size in mice models when administered at a daily dosage over a period of time. The mechanism was linked to apoptosis induction in cancer cells .
  • Antimicrobial Efficacy Assessment :
    In a comparative study of various benzodiazole derivatives, this compound exhibited superior activity against S. aureus compared to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or esterification. For example, chloromethyl groups can be introduced via reaction of a hydroxyl or thiol intermediate with chlorinating agents (e.g., SOCl₂ or PCl₃). Ethyl ester formation may use acid-catalyzed esterification of carboxylic acid precursors. Optimization includes adjusting temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., H₂SO₄ for esterification). Monitoring reaction progress via TLC or HPLC is critical .
  • Data Consideration : Purity can be confirmed using NMR (¹H/¹³C) and LC-MS. Contaminants like unreacted starting materials or byproducts (e.g., dimerization products) must be quantified .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for the ethyl ester triplet (δ ~1.2–1.4 ppm) and quartet (δ ~4.1–4.3 ppm). The chloromethyl group’s CH₂Cl resonance appears at δ ~4.5–5.0 ppm.
  • ¹³C NMR : The ester carbonyl (C=O) appears at δ ~165–170 ppm; the chloromethyl carbon (CH₂Cl) is at δ ~40–45 ppm.
  • IR : Ester C=O stretch (~1720 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) are diagnostic .
    • Validation : Compare with structurally analogous compounds (e.g., ethyl 4-(chloromethyl)thiazole carboxylates) to confirm assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond lengths/angles) for this compound?

  • Methodology : Use software like SHELXL for refinement. Discrepancies may arise from disorder or thermal motion. Apply constraints (e.g., DFIX for bond lengths) and validate using tools like PLATON or checkCIF. For example, if the chloromethyl C-Cl bond length deviates from expected values (1.76–1.80 Å), re-examine electron density maps and consider anisotropic refinement .
  • Case Study : In ethyl 1-sec-butyl benzimidazole derivatives, torsional angles of the ethyl group were refined using TWIN/BASF commands in SHELXL to address twinning .

Q. What computational strategies are suitable for modeling the reactivity of the chloromethyl group in this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to compute reaction pathways (e.g., nucleophilic substitution at the CH₂Cl site). Optimize geometries at the B3LYP/6-31G(d) level.
  • MD Simulations : Study solvation effects (e.g., in DMSO) using GROMACS. Focus on the chloromethyl group’s accessibility to nucleophiles .
    • Validation : Compare computed activation energies with experimental kinetic data (e.g., SN2 reaction rates with amines) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodology :

  • Analog Synthesis : Replace the chloromethyl group with bromo, iodo, or unsubstituted methyl groups. Modify the ethyl ester to methyl or tert-butyl esters.
  • Assays : Test derivatives for antimicrobial (e.g., MIC against E. coli) or enzyme inhibitory activity (e.g., kinases). Use molecular docking (AutoDock Vina) to predict binding modes .
    • Data Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Root Cause : Solvent effects, conformational flexibility, or incorrect DFT functional choices.
  • Resolution :

Re-calculate shifts with explicit solvent models (e.g., IEFPCM in Gaussian).

Compare multiple conformers’ NMR profiles using Boltzmann-weighted averages.

Validate with DEPT or HSQC experiments to resolve overlapping signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate

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